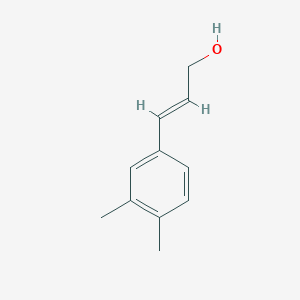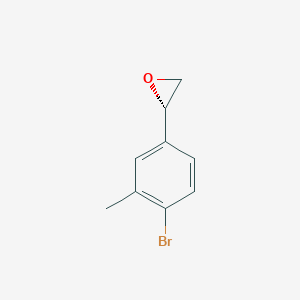
(R)-2-(4-Bromo-3-methylphenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Bromo-3-methylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine atom and a methyl group attached to the phenyl ring, which is bonded to the oxirane ring. The ®-configuration indicates that the compound is optically active and has a specific spatial arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-3-methylphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-2-(4-Bromo-3-methylphenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-Bromo-3-methylphenyl)oxirane may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the epoxidation process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings.
化学反应分析
Types of Reactions
®-2-(4-Bromo-3-methylphenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alcohols.
Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: The reduction process is usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: The major products are substituted alcohols, amines, or thiols, depending on the nucleophile used.
Reduction: The primary product is the corresponding diol.
Oxidation: The major products include carboxylic acids or ketones.
科学研究应用
Chemistry
®-2-(4-Bromo-3-methylphenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxidation reactions. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For example, epoxide-containing molecules are explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry
In the industrial sector, ®-2-(4-Bromo-3-methylphenyl)oxirane is utilized in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.
作用机制
The mechanism of action of ®-2-(4-Bromo-3-methylphenyl)oxirane involves its reactivity towards nucleophiles. The strained oxirane ring opens upon nucleophilic attack, leading to the formation of a more stable product. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
®-2-(4-Chloro-3-methylphenyl)oxirane: Similar structure but with a chlorine atom instead of bromine.
®-2-(4-Fluoro-3-methylphenyl)oxirane: Contains a fluorine atom in place of bromine.
®-2-(4-Iodo-3-methylphenyl)oxirane: Features an iodine atom instead of bromine.
Uniqueness
®-2-(4-Bromo-3-methylphenyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s larger atomic size and different electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
属性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC 名称 |
(2R)-2-(4-bromo-3-methylphenyl)oxirane |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7(9-5-11-9)2-3-8(6)10/h2-4,9H,5H2,1H3/t9-/m0/s1 |
InChI 键 |
ZGWLWIIABGTIFV-VIFPVBQESA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@@H]2CO2)Br |
规范 SMILES |
CC1=C(C=CC(=C1)C2CO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


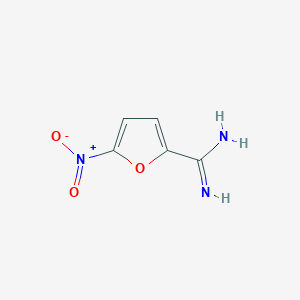
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
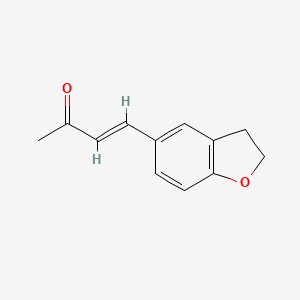
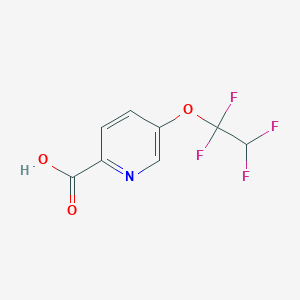
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
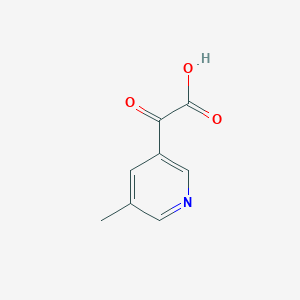
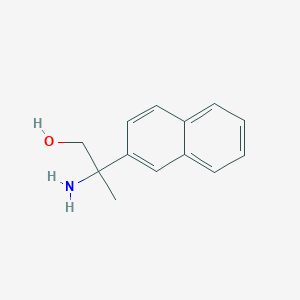
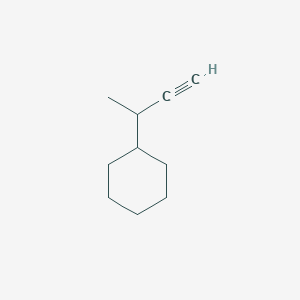
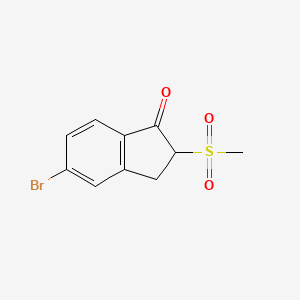
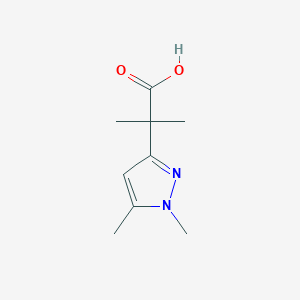
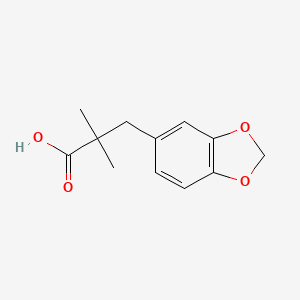
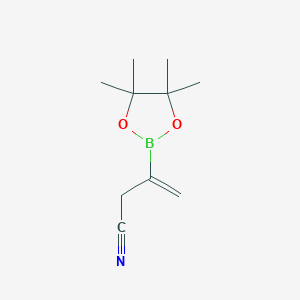
![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
